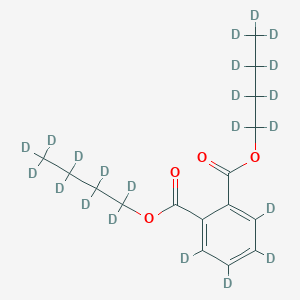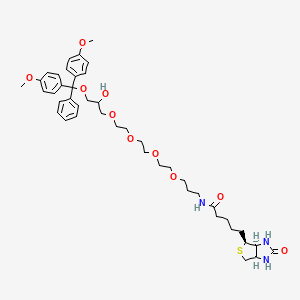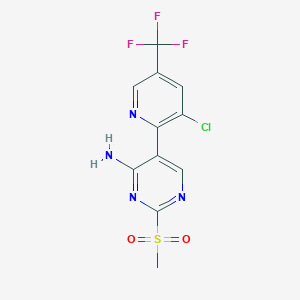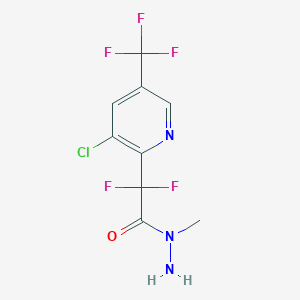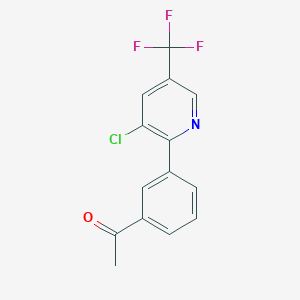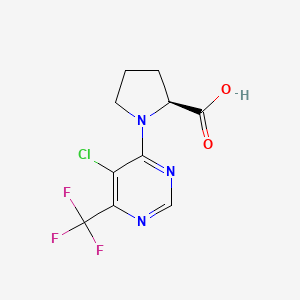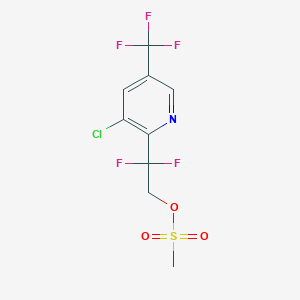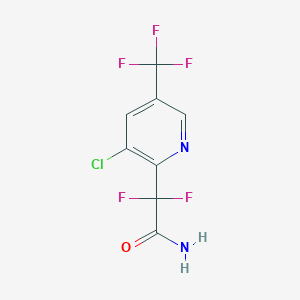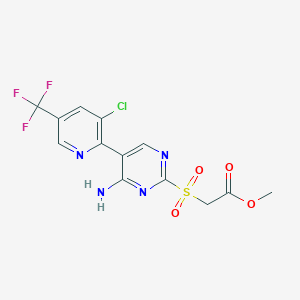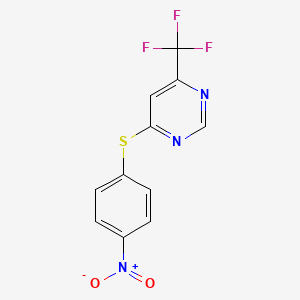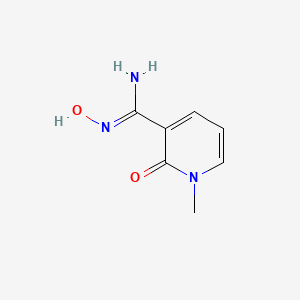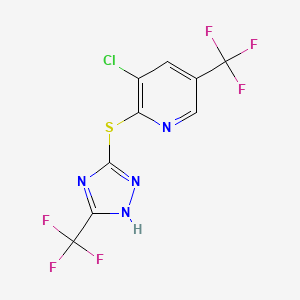
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine
Übersicht
Beschreibung
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine is a chemical compound with the molecular formula C6H3ClF3NS. It has a molecular weight of 213.6 . This compound is used in the synthesis of dual MAGL and FAAH inhibitors, as well as Cytidine triphosphate synthase 1 (CTRS1) inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, C6H3ClF3NS, and its molecular weight, 213.6 . Additional physical and chemical properties are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- Synthesis of Novel Triazolo[4,3-a]Pyridine Derivatives: A study demonstrated a facile one-pot synthesis of novel triazolo[4,3-a]pyridine derivatives, incorporating the trifluoromethyl moiety, using microwave irradiation, showing weak antifungal activity (Yang et al., 2015).
- Formation of Fungicide Fluazinam: The asymmetric unit of fluazinam, a fungicide, includes 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, where the compound forms dimers and chains yielding a three-dimensional network (Jeon et al., 2013).
- Review of Pesticide Synthesis: The compound is widely used in synthesizing pesticides, as reviewed in the paper discussing the normal processes of its synthesis (Xin-xin, 2006).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Phosphorescent Materials in OLEDs: A study on cyclometalated Ir(III) complexes, used as phosphorescent materials in OLEDs, involved theoretical calculations on complexes with this compound as the primary ligand, indicating its role in improving OLED efficiency (Guo et al., 2019).
Antioxidant and Antimicrobial Properties
- Antioxidant and Antimicrobial Synthesis: Research on the synthesis and characterization of triazole derivatives showed their potential in antioxidant and antimicrobial applications (Bekircan et al., 2008).
Fluorescent Material Synthesis
- Fluorophore Synthesis: The compound was used in synthesizing novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores, showcasing its utility in creating materials that fluoresce green light in solutions (Moseev et al., 2020).
Pharmaceutical Synthesis
- Synthesis of Antifungal Agents: A paper detailed the synthesis of a novel triazolo[4,3-a]pyridine compound with demonstrated antifungal activity, illustrating its pharmaceutical synthesis applications (Wang et al., 2018).
Electrophilic Substitutions and Derivative Synthesis
- Halogen Shuffling in Pyridines: The compound undergoes neat conversions and isomerizations when treated with lithium diisopropylamide and iodine, highlighting its role in electrophilic substitutions (Mongin et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N4S/c10-4-1-3(8(11,12)13)2-17-5(4)21-7-18-6(19-20-7)9(14,15)16/h1-2H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKXYXQDNUBCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NNC(=N2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



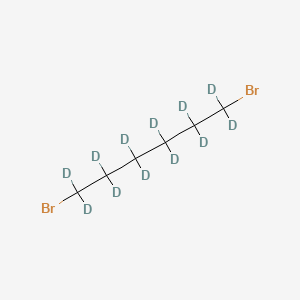
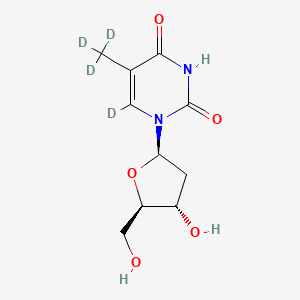
![3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol](/img/structure/B1436278.png)
